An In-Depth Technical Guide to 2-Cyclohexyloxirane for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 2-Cyclohexyloxirane for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of 2-Cyclohexyloxirane in Modern Synthesis
In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic deployment of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, 2-Cyclohexyloxirane, a seemingly simple bicyclic ether, emerges as a molecule of significant interest. Its unique combination of a reactive epoxide ring and a conformationally relevant cyclohexyl group provides a powerful platform for the introduction of complex stereochemical arrays and the exploration of chemical space in drug design. This guide aims to provide a comprehensive technical overview of 2-Cyclohexyloxirane, from its synthesis and characteristic reactions to its potential applications in the pharmaceutical sciences, grounded in established chemical principles and supported by practical, field-proven insights.
CAS Number: 3483-39-4[1] Molecular Formula: C₈H₁₄O[1] Molecular Weight: 126.20 g/mol [1]
Physicochemical and Spectroscopic Data
A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in a research setting. The following table summarizes key data for 2-Cyclohexyloxirane.
| Property | Value | Source |
| CAS Number | 3483-39-4 | PubChem[1] |
| Molecular Formula | C₈H₁₄O | PubChem[1] |
| Molecular Weight | 126.20 g/mol | PubChem[1] |
| Boiling Point | 167.5 °C at 760 mmHg | ChemSrc[2] |
| Density | 1.014 g/cm³ | ChemSrc[2] |
| Flash Point | 41.5 °C | ChemSrc[2] |
| ¹³C NMR | See spectrum details below | PubChem[1] |
| Mass Spectrum | See spectrum details below | PubChem[1] |
| IR Spectrum | See spectrum details below | PubChem[1] |
Spectroscopic Data Interpretation:
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¹H NMR Spectroscopy: The proton NMR spectrum of 2-Cyclohexyloxirane is expected to show complex multiplets for the cyclohexyl protons in the upfield region (typically 1.0-2.0 ppm). The protons on the oxirane ring would appear at a higher chemical shift, likely in the range of 2.5-3.5 ppm, due to the deshielding effect of the adjacent oxygen atom. The diastereotopic nature of the methylene protons on the epoxide can lead to complex splitting patterns.[3]
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¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbons of the cyclohexyl ring and the two carbons of the oxirane ring. The oxirane carbons are expected to resonate in the range of 40-60 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum of an epoxide is characterized by several key absorbances. A notable feature is the C-O-C symmetric ring stretching (breathing) vibration, which appears around 1250 cm⁻¹. Asymmetric C-O-C stretching and other ring vibrations are typically observed in the 950-810 cm⁻¹ region.[4] The C-H stretching of the cyclohexyl and oxirane groups will be present around 2850-3000 cm⁻¹.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 126.20. Fragmentation patterns would likely involve the loss of small neutral molecules such as ethylene or cleavage of the cyclohexyl ring.
Synthesis of 2-Cyclohexyloxirane: A Practical Protocol
The most common and efficient method for the synthesis of 2-Cyclohexyloxirane is the epoxidation of its corresponding alkene, vinylcyclohexane. This reaction is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used and reliable reagent due to its commercial availability and ease of handling.[5][6]
Experimental Protocol: Epoxidation of Vinylcyclohexane with m-CPBA
This protocol is a self-validating system, designed for high yield and purity.
Materials:
-
Vinylcyclohexane
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve vinylcyclohexane (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C. The causality for this cooling is to control the exothermicity of the epoxidation reaction and to minimize potential side reactions.
-
Addition of m-CPBA: To the cooled solution, add m-CPBA (1.1 to 1.5 equivalents) portion-wise over 15-20 minutes. The use of a slight excess of m-CPBA ensures complete conversion of the starting alkene. The purity of the m-CPBA should be taken into account when calculating the required mass.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the vinylcyclohexane spot. The reaction is typically complete within 2-4 hours.
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Quenching: Upon completion, cool the reaction mixture again in an ice bath. Slowly add saturated aqueous sodium sulfite solution to quench the excess peroxy acid. Stir for 15-20 minutes. This step is crucial for safety and to facilitate the workup.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove the m-chlorobenzoic acid byproduct, followed by brine (1 x 50 mL). The bicarbonate wash is a critical step for purification.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purification: The crude 2-Cyclohexyloxirane can be purified by vacuum distillation or column chromatography on silica gel to afford the pure product.
Caption: Acid-catalyzed ring-opening of 2-Cyclohexyloxirane.
Base-Catalyzed Ring-Opening
Under basic or nucleophilic conditions, the reaction proceeds via a direct Sₙ2 attack of the nucleophile on one of the epoxide carbons.
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Mechanism: This is a classic Sₙ2 reaction.
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Regioselectivity: The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. [7][8]In the case of 2-Cyclohexyloxirane, this would be the terminal methylene carbon. The choice of a less hindered path is a hallmark of the Sₙ2 mechanism, where steric hindrance plays a dominant role in transition state energy.
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Stereoselectivity: Similar to the acid-catalyzed reaction, the base-catalyzed ring-opening also proceeds with anti-stereoselectivity, resulting in an inversion of configuration at the center of attack.
Caption: Base-catalyzed ring-opening of 2-Cyclohexyloxirane.
Applications in Drug Development: The Cyclohexyl and Epoxide Motifs
The cyclohexyl moiety is a prevalent scaffold in medicinal chemistry, often used as a bioisosteric replacement for phenyl rings to improve physicochemical properties such as solubility and metabolic stability, while maintaining or enhancing binding affinity through its three-dimensional structure. [9]The conformational rigidity of the cyclohexane ring compared to a flexible alkyl chain can also be advantageous in pre-organizing a molecule for optimal interaction with a biological target.
Epoxides themselves are important intermediates in the synthesis of many pharmaceuticals. Their ability to undergo stereospecific ring-opening reactions allows for the controlled introduction of two new functional groups with defined stereochemistry, a critical aspect of modern drug design. For instance, cyclohexyl epoxides have been utilized in the synthesis of various bioactive molecules. While specific drug candidates containing the 2-Cyclohexyloxirane core may not be widely documented, its structural motifs are present in numerous compounds under investigation. The combination of the cyclohexyl group's favorable properties with the synthetic versatility of the epoxide ring makes 2-Cyclohexyloxirane a valuable starting material for the generation of diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Safety and Handling
2-Cyclohexyloxirane is a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes skin and serious eye irritation. It is also suspected of causing cancer. [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2-Cyclohexyloxirane is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis and the predictable, stereocontrolled nature of its ring-opening reactions provide chemists with a powerful tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective utilization in research and drug development endeavors.
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